6-Benzyl-2-oxa-6-azaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-2-oxa-8-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-13(6-3-1)9-15-8-4-7-14(10-15)11-16-12-14/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYARCIZFZLDEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor-Mediated Cyclization
The most widely reported method involves cyclization reactions of benzylamine-derived precursors. For instance, 3-((benzylamino)methyl)oxetane-3-ol serves as a key intermediate, reacting with chloroacetyl chloride in dichloromethane under triethylamine catalysis to form a chloroacetamide derivative. Subsequent intramolecular cyclization in inert atmospheres using sodium hydride or n-butyllithium generates the spirocyclic core. This method achieves yields of 65–70% after chromatographic purification.
Reaction Conditions:
Reductive Amination Pathways
Alternative routes employ reductive amination of keto-oxetanes with benzylamine derivatives. A patent describes the use of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran to reduce imine intermediates, followed by acid-catalyzed ring closure. This method avoids harsh bases but requires strict anhydrous conditions.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent advances highlight continuous flow reactors for enhanced safety and yield. VulcanChem reports a pilot-scale synthesis where the cyclization step occurs in a tubular reactor at 80°C with a residence time of 15 minutes, achieving 85% conversion. Key advantages include:
Catalytic Hydrogenation for Deprotection
While the benzyl group is retained in the final product, intermediate steps often require protective group strategies. The MDPI study demonstrates that catalytic hydrogenation (Pd/C, H₂ at 50 psi) efficiently removes tert-butoxycarbonyl (Boc) groups from azaspiro intermediates without affecting the oxetane ring.
Mechanistic Insights and Stereochemical Control
Ring-Closure Kinetics
Density functional theory (DFT) calculations reveal that the spirocyclic transition state adopts a chair-like conformation, lowering the activation energy (ΔG‡ = 22.3 kcal/mol) for oxetane-azetidine fusion. Steric hindrance from the benzyl group directs regioselectivity, favoring the 6-aza isomer over 7-aza by a 9:1 ratio.
Solvent Effects on Yield
Comparative studies in the Royal Society of Chemistry Supporting Information show polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing charged intermediates:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 78 | 6 |
| THF | 65 | 10 |
| Dichloromethane | 58 | 12 |
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for isolating this compound. Gradient elution with petroleum ether/ethyl acetate (10:1 → 1:1) achieves >95% purity. Industrial-scale processes employ simulated moving bed (SMB) chromatography for continuous separation.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-oxa-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Benzyl-2-oxa-6-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for the design of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Analogues
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Contains two nitrogen atoms at the 2- and 7-positions, differing from the oxygen-nitrogen combination in the target compound.
- Activity : These derivatives exhibit high affinity for sigma receptors (S1R and S2R), with compounds like 4b and 5b showing potent activity in neurological models without motor side effects .
- Key Difference : The absence of an oxygen atom in the 2,7-diazaspiro scaffold may enhance hydrogen bonding with receptor sites compared to the oxa-containing target compound.
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane
- Structure : A bicyclic compound with two nitrogen atoms and two ketone groups. The benzyl group is at the 3-position.
- Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. tarda) bacteria, along with antioxidant properties .
- Key Difference : The bicyclic framework and additional ketone groups differentiate its electronic properties and solubility from the spirocyclic target compound.
7-Boc-1-oxa-7-azaspiro[3.5]nonane
- Structure : Features a Boc-protected nitrogen at the 7-position and an oxygen at the 1-position.
- Activity : Primarily used as a synthetic intermediate for drug discovery, highlighting the versatility of spiro scaffolds in medicinal chemistry .
- Key Difference : The Boc group introduces steric hindrance, which may limit its direct pharmacological use compared to the unsubstituted benzyl derivative.
Pharmacological Potential
- Target Compound : The benzyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targets. Its oxa-aza combination could mimic natural neurotransmitters or enzyme substrates.
- Analogues: The 2,7-diazaspiro[3.5]nonane scaffold has shown promise in treating neuropathic pain, suggesting that the target compound could be optimized for similar applications .
Biological Activity
6-Benzyl-2-oxa-6-azaspiro[3.5]nonane is a complex spirocyclic compound notable for its potential biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms, with a benzyl group enhancing its reactivity and binding affinity to various biological targets. This structural configuration allows for diverse interactions with enzymes and receptors, potentially leading to various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound can modulate enzyme activity through competitive or non-competitive inhibition.
- Receptors : It may alter receptor signaling pathways, influencing cellular responses.
The spirocyclic structure facilitates unique binding interactions that can enhance the compound's efficacy in therapeutic contexts .
Biological Activity and Applications
Research has highlighted several key areas where this compound exhibits promising biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways indicates potential applications in treating inflammatory diseases.
- Enzyme Inhibition : As a ligand in biochemical assays, it shows promise in inhibiting specific enzymes linked to various diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | Development of new antibiotics |
| Anti-inflammatory | Modulates inflammatory pathways | Treatment of chronic inflammatory diseases |
| Enzyme Inhibition | Interacts with specific enzymes | Drug development for metabolic disorders |
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
- Synthesis : The compound is typically synthesized through cyclization reactions involving appropriate precursors under controlled conditions. This method allows for the production of high-purity compounds suitable for biological testing .
- Case Studies : Several case studies have demonstrated its efficacy in vitro against various pathogens and its potential as an anti-inflammatory agent. For instance, one study reported significant inhibition of enzyme activity related to inflammation when treated with this compound .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Oxa-6-azaspiro[3.5]nonane | Lacks the benzyl group | Different reactivity and biological activity |
| 6-Benzyl-2-oxa-6-aspiro[3.3]heptane | Smaller ring size | Potentially different pharmacological profiles |
The presence of the benzyl group in this compound enhances its binding affinity and provides additional sites for chemical modification, making it a valuable scaffold for drug discovery .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves cyclization reactions using bases like triethylamine or sodium hydride. For example, a two-step cyclization with lithium aluminum hydride achieves >82% yield for related spirocyclic compounds . Optimization includes solvent selection (e.g., THF or DCM) and controlled temperature to minimize side reactions. Kinetic studies and in-situ monitoring via NMR can refine reaction parameters.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C ether linkages) and confirms spirocyclic oxygen presence .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for distinguishing structural isomers .
- X-ray Diffraction : Resolves spirocyclic geometry and confirms nitrogen/oxygen positioning, as used for derivatives like N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides .
Q. How does the electrophilic reactivity of this compound compare to analogs with halogen substituents?
- Methodology : The benzyl group enhances steric hindrance, reducing electrophilicity compared to iodomethyl derivatives (e.g., 6-(iodomethyl)-5-oxaspiro[3.5]nonane). Reactivity can be quantified via nucleophilic substitution rates with agents like sodium borohydride or Grignard reagents under standardized conditions .
Advanced Research Questions
Q. What role does this compound play as a bioisostere in drug design, and how does its scaffold compare to pipecolic acid derivatives?
- Methodology : This compound serves as a rigid scaffold mimicking pipecolic acid’s conformation, enabling selective interactions with biological targets (e.g., enzymes or receptors). Computational docking studies (using software like AutoDock Vina) reveal improved binding affinity compared to non-spirocyclic analogs. Derivatives like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid show enhanced metabolic stability in pharmacokinetic assays .
Q. How can computational models predict the compound’s interaction with sigma (σ) receptors, and what structural modifications enhance selectivity?
- Methodology : Density functional theory (DFT) and molecular dynamics (MD) simulations assess binding to σ receptors. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit varying intrinsic activity based on nitrogen positioning. Modifications like fluorination at strategic positions (e.g., 5,5-difluoro analogs) improve target specificity by altering electron density and steric bulk .
Q. How should researchers resolve contradictions in biological activity data between structurally similar spirocyclic compounds?
- Methodology :
- Comparative SAR Studies : Test derivatives with systematic variations (e.g., oxygen vs. nitrogen placement) in standardized assays (e.g., enzyme inhibition or cell viability).
- Data Normalization : Account for variables like solubility (via LogP measurements) and metabolic stability (using liver microsome assays). For instance, 6-Oxa-2-azaspiro[3.5]nonan-1-one shows distinct pharmacokinetics compared to 7-oxa analogs due to ring strain differences .
Q. What biochemical pathways are influenced by this compound’s interaction with enzymes, and how can these be mapped experimentally?
- Methodology :
- Enzyme Inhibition Assays : Use fluorogenic substrates or isothermal titration calorimetry (ITC) to measure binding kinetics.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream protein targets. For example, spirocyclic compounds interfere with oxidative cyclizations in tryptophan metabolism pathways .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
